4-Methoxyquinoline-3-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, has been a subject of numerous studies . For instance, a series of novel 7-chloroquinoline derivatives were synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . Another study reported the synthesis of quinoline-3-carbonitrile-appended pyrazole using 6-substituted-2-hydrazinyl quinoline-3-carbonitrile as an intermediate .Molecular Structure Analysis

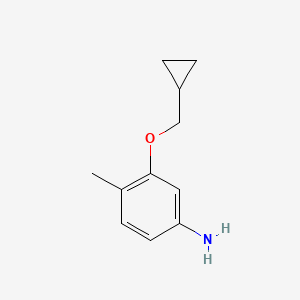

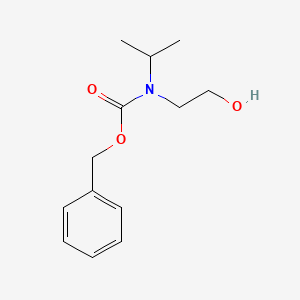

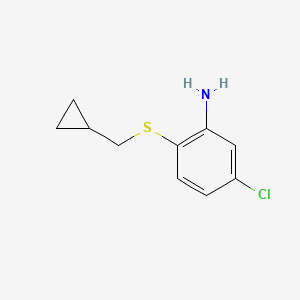

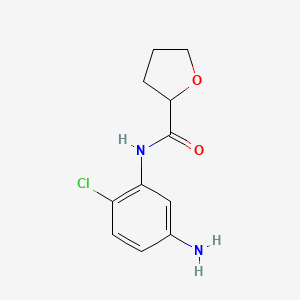

The molecular structure of this compound is based on the quinoline scaffold, which is a common nitrogen-containing heterocycle . The methoxy group (OCH3) is attached to the 4th carbon of the quinoline ring, and the carbonitrile group (CN) is attached to the 3rd carbon .Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been involved in various chemical reactions . For example, the functionalization of the quinoline moiety at different positions has allowed for varying pharmacological activities of its derivatives .Physical And Chemical Properties Analysis

This compound is a chemical compound with a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-Methoxyquinoline-3-carbonitrile derivatives, such as 2-amino-7-hydroxy-4-(4-methoxyphenyl)-1,4-dihydroquinoline-3-carbonitrile (Q3), have been studied for their corrosion inhibition properties. These compounds, particularly Q3, have shown promising results in preventing iron corrosion, with computational studies indicating significant binding energies on iron surfaces. This suggests their potential application as effective corrosion inhibitors (Erdoğan et al., 2017). Additionally, similar quinoline derivatives have been evaluated for their ability to mitigate corrosion of mild steel in acidic environments. Their adsorption on the metal surface, observed through various techniques like SEM, AFM, and XPS, indicates their role as mixed-type corrosion inhibitors, which could be essential for industrial applications (Singh, Srivastava, & Quraishi, 2016).

Antimicrobial Properties

Research on 6-methoxyquinoline-3-carbonitrile derivatives, a close analog of this compound, has revealed their potential antimicrobial properties. These compounds were found to be moderately active against a range of Gram-positive and Gram-negative bacteria, as well as several fungal species. This suggests their potential use in developing new antimicrobial agents (Hagrs et al., 2015).

Kinase Inhibition for Cancer Therapy

4-Anilinoquinoline-3-carbonitriles, closely related to this compound, have been identified as potent Src kinase inhibitors, offering potential therapeutic applications in cancer treatment. These compounds have demonstrated significant in vitro and in vivo biological activity, including tumor growth inhibition in xenograft models. This points towards their potential as effective cancer therapeutics (Berger et al., 2005).

Optoelectronic and Nonlinear Properties

Hydroquinoline derivatives, including those related to this compound, have been studied for their optoelectronic and nonlinear properties. These studies indicate potential applications in materials science, particularly in the development of multifunctional materials with applications in nonlinear optics and charge transport (Irfan et al., 2020).

Wirkmechanismus

While the specific mechanism of action for 4-Methoxyquinoline-3-carbonitrile is not explicitly mentioned in the retrieved papers, quinoline derivatives are known for their wide range of biological activities . They are found in natural products and are used in the development of bioactive molecules for anticancer, antimalarial, and antimicrobial applications .

Zukünftige Richtungen

Quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of more potent quinolinyl-pyrazoles for the treatment of various health threats . Additionally, the exploration of the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds could be a promising direction .

Eigenschaften

IUPAC Name |

4-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-8(6-12)7-13-10-5-3-2-4-9(10)11/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQMTEGQTKXOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(piperidin-4-yl)ethyl]acetamide](/img/structure/B1386360.png)

![6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386366.png)